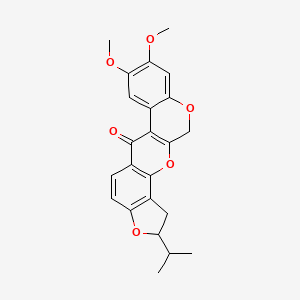
Dehydrodihydrorotenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
デヒドロジヒドロロテノンは、マメ科植物の根から得られる天然化合物です。ロテノイドファミリーに属し、殺虫作用で知られています。デヒドロジヒドロロテノンは、ミトコンドリア阻害剤としての役割で特に注目されており、害虫駆除と科学研究の両方で影響を与えています。
2. 製法
合成経路と反応条件: デヒドロジヒドロロテノンは、ロテノンの修飾を含むさまざまな化学反応によって合成することができます。一般的な方法の1つは、ジヒドロロテノンの脱水素化です。このプロセスは通常、水素原子の選択的除去を確実にするために、制御された条件下で強力な酸化剤を使用する必要があります。
工業生産方法: デヒドロジヒドロロテノンの工業生産は、通常、植物源からのロテノンの抽出、続いて化学的修飾を伴います。抽出プロセスには、ロテノンを単離するための溶媒抽出と精製工程が含まれ、その後、デヒドロジヒドロロテノンを生成するために脱水素化反応が行われます。この方法は、天然源から大量のロテノンが入手できるため、好まれています。
反応の種類:
酸化: デヒドロジヒドロロテノンは、さらなる酸化反応を受けることができ、さまざまな酸化誘導体の形成につながります。
還元: それほど一般的ではありませんが、還元反応は、デヒドロジヒドロロテノンをジヒドロロテノンに戻すことができます。
置換: この化合物は、特に芳香環で置換反応に関与することができ、置換基を導入することができます。
一般的な試薬と条件:
酸化剤: 過マンガン酸カリウム、三酸化クロム、およびその他の強力な酸化剤が一般的に使用されます。
還元剤: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムは、一般的な還元剤です。
触媒: 炭素担持パラジウム(Pd / C)は、水素化反応でよく使用されます。
形成される主な生成物:
酸化誘導体: これには、さまざまなキノンやその他の酸素化された化合物が含まれます。
還元形: ジヒドロロテノンやその他の水素化誘導体。
置換化合物: さまざまな官能基を持つさまざまな置換ロテノイド。
4. 科学研究における用途
デヒドロジヒドロロテノンは、科学研究において幅広い用途があります。
化学: 酸化と還元反応を研究するためのモデル化合物として使用されます。
生物学: ミトコンドリア機能への影響と、細胞のアポトーシスを誘発する可能性について調査されています。
医学: そのミトコンドリア阻害特性により、特にパーキンソン病の神経変性疾患研究における潜在的な役割について調査されています。
工業: 農業慣行における天然殺虫剤として使用されます。
準備方法
Synthetic Routes and Reaction Conditions: Dehydrodihydrorotenone can be synthesized through various chemical reactions involving the modification of rotenone. One common method involves the dehydrogenation of dihydrorotenone. This process typically requires the use of strong oxidizing agents under controlled conditions to ensure the selective removal of hydrogen atoms.
Industrial Production Methods: Industrial production of this compound often involves the extraction of rotenone from plant sources, followed by chemical modification. The extraction process includes solvent extraction and purification steps to isolate rotenone, which is then subjected to dehydrogenation reactions to produce this compound. This method is preferred due to the availability of rotenone in large quantities from natural sources.
Types of Reactions:
Oxidation: this compound can undergo further oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Although less common, reduction reactions can convert this compound back to dihydrorotenone.
Substitution: The compound can participate in substitution reactions, particularly at the aromatic ring, where substituents can be introduced.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide, and other strong oxidizers are commonly used.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Catalysts: Palladium on carbon (Pd/C) is often used in hydrogenation reactions.
Major Products Formed:
Oxidized Derivatives: These include various quinones and other oxygenated compounds.
Reduced Forms: Dihydrorotenone and other hydrogenated derivatives.
Substituted Compounds: Various substituted rotenoids with different functional groups.
科学的研究の応用
Dehydrodihydrorotenone has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its effects on mitochondrial function and its potential to induce apoptosis in cells.
Medicine: Explored for its potential role in neurodegenerative disease research, particularly Parkinson’s disease, due to its mitochondrial inhibitory properties.
Industry: Utilized as a natural pesticide in agricultural practices.
作用機序
デヒドロジヒドロロテノンは、主にミトコンドリア複合体Iの阻害によってその効果を発揮します。この阻害は電子伝達鎖を破壊し、ATP産生の減少と活性酸素種(ROS)の増加につながります。その結果生じる酸化ストレスは、細胞のアポトーシスを誘発する可能性があります。 この化合物は、小胞体ストレスを誘発し、p38シグナル伝達経路を活性化させる能力が、その生物学的効果にさらに貢献しています .
類似の化合物:
ロテノン: デヒドロジヒドロロテノンが由来する親化合物。どちらも、同様のミトコンドリア阻害特性を持っています。
ジヒドロロテノン: ロテノンの還元形であり、脱水素化によってデヒドロジヒドロロテノンに変換することができます。
その他のロテノイド: テフロシンやデグエリンなどの化合物も、殺虫作用とミトコンドリア阻害特性を示します。
独自性: デヒドロジヒドロロテノンは、他のロテノイドと比較して、ミトコンドリア阻害効果を高める特定の構造的修飾がされているため、独特です。複数の経路を通じてアポトーシスを誘発する能力は、神経変性疾患や癌の研究において貴重な化合物となっています。
類似化合物との比較
Rotenone: The parent compound from which dehydrodihydrorotenone is derived. Both share similar mitochondrial inhibitory properties.
Dihydrorotenone: A reduced form of rotenone, which can be converted to this compound through dehydrogenation.
Other Rotenoids: Compounds such as tephrosin and deguelin, which also exhibit insecticidal and mitochondrial inhibitory properties.
Uniqueness: this compound is unique due to its specific structural modifications that enhance its mitochondrial inhibitory effects compared to other rotenoids. Its ability to induce apoptosis through multiple pathways makes it a valuable compound for research in neurodegenerative diseases and cancer.
特性
分子式 |
C23H22O6 |
|---|---|
分子量 |
394.4 g/mol |
IUPAC名 |
16,17-dimethoxy-6-propan-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),3(11),4(8),9,14,16,18-heptaen-12-one |
InChI |
InChI=1S/C23H22O6/c1-11(2)16-8-14-15(28-16)6-5-12-22(24)21-13-7-18(25-3)19(26-4)9-17(13)27-10-20(21)29-23(12)14/h5-7,9,11,16H,8,10H2,1-4H3 |
InChIキー |
BHCBWJBSVOKHRJ-UHFFFAOYSA-N |
SMILES |
CC(C)C1CC2=C(O1)C=CC3=C2OC4=C(C3=O)C5=CC(=C(C=C5OC4)OC)OC |
正規SMILES |
CC(C)C1CC2=C(O1)C=CC3=C2OC4=C(C3=O)C5=CC(=C(C=C5OC4)OC)OC |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















